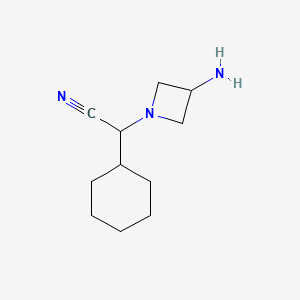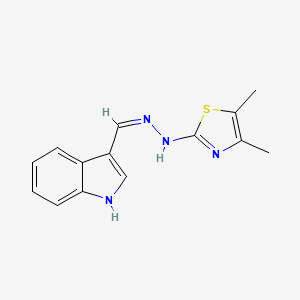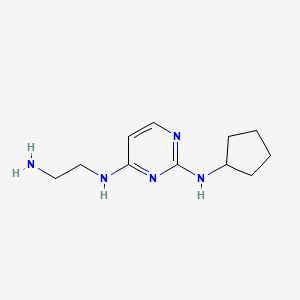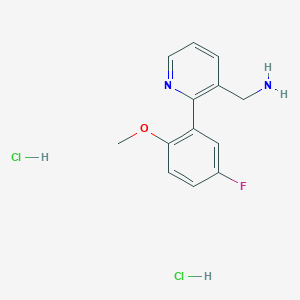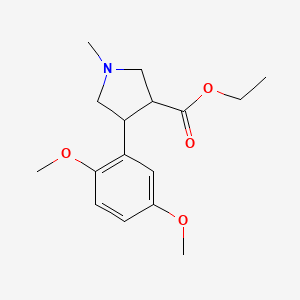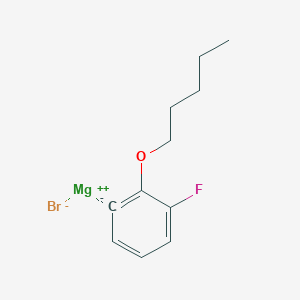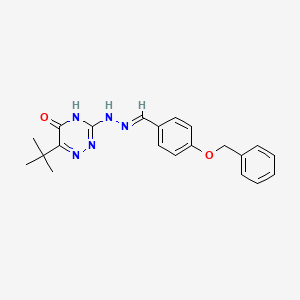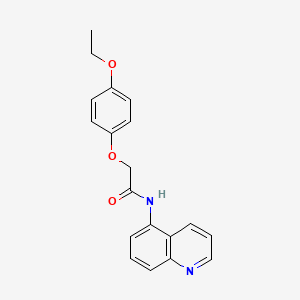
2-(4-ethoxyphenoxy)-N-(quinolin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethoxyphenoxy)-N-(quinolin-5-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a quinoline ring and an ethoxyphenoxy group, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenoxy)-N-(quinolin-5-yl)acetamide typically involves the following steps:
Formation of the Ethoxyphenoxy Intermediate: The ethoxyphenoxy group can be synthesized by reacting 4-ethoxyphenol with an appropriate halogenated compound under basic conditions.
Quinoline Derivative Preparation: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling Reaction: The final step involves coupling the ethoxyphenoxy intermediate with the quinoline derivative using an acylation reaction to form the acetamide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenoxy)-N-(quinolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The ethoxyphenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted ethoxyphenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenoxy)-N-(quinolin-5-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenoxy)-N-(quinolin-5-yl)acetamide: Similar structure with a methoxy group instead of an ethoxy group.
2-(4-chlorophenoxy)-N-(quinolin-5-yl)acetamide: Contains a chlorophenoxy group instead of an ethoxy group.
Uniqueness
2-(4-ethoxyphenoxy)-N-(quinolin-5-yl)acetamide is unique due to its specific ethoxyphenoxy and quinoline moieties, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(4-ethoxyphenoxy)-N-quinolin-5-ylacetamide |
InChI |
InChI=1S/C19H18N2O3/c1-2-23-14-8-10-15(11-9-14)24-13-19(22)21-18-7-3-6-17-16(18)5-4-12-20-17/h3-12H,2,13H2,1H3,(H,21,22) |
InChI Key |
SYCACBDUUBINAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


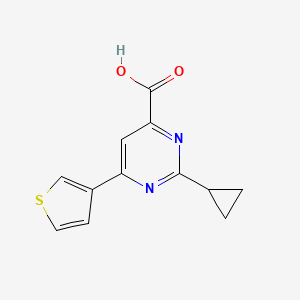
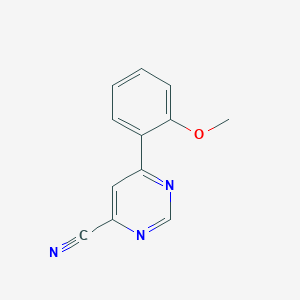
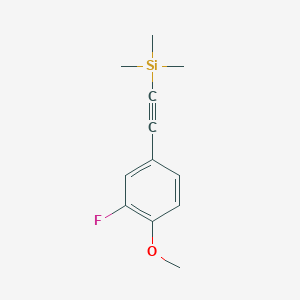
![ethyl (2E)-3-oxo-2-[2-(4-phenoxyphenyl)hydrazinylidene]butanoate](/img/structure/B14878739.png)
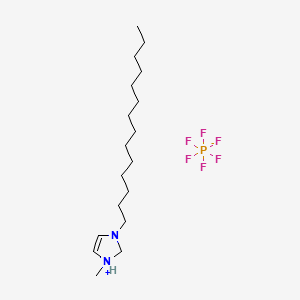
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14878747.png)
![2-{[(5-bromoimidazo[2,1-b][1,3]thiazol-6-yl)methyl]sulfanyl}-5-nitro-1H-benzimidazole](/img/structure/B14878754.png)
